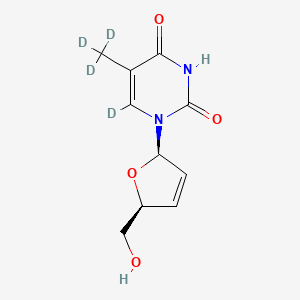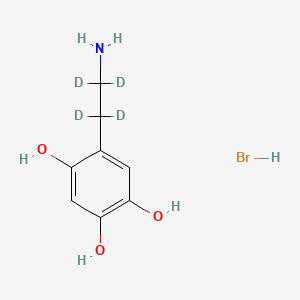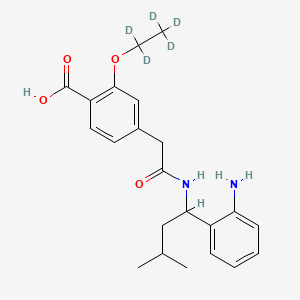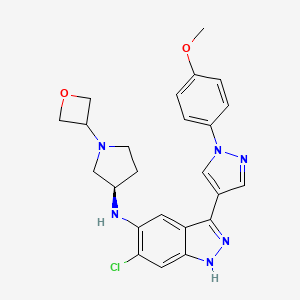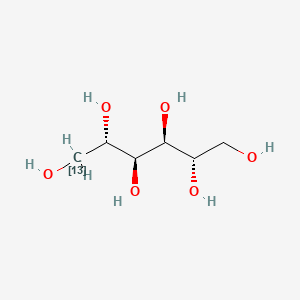
(R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 is a deuterated derivative of a dipeptide compound Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the molecule, which can enhance the compound’s stability and alter its pharmacokinetic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 typically involves the following steps:
Protection of Amino Groups: The amino groups are protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected amino acids are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the amide bonds using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Substitution reactions can occur at the amino groups or phenyl rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or alkylated products.
Wissenschaftliche Forschungsanwendungen
®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 has several scientific research applications:
Chemistry: Used as a model compound in studying peptide synthesis and deuterium labeling techniques.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in drug development, particularly in the design of stable peptide-based drugs.
Industry: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Wirkmechanismus
The mechanism of action of ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- ®-2-Amino-3-phenylpropanamido-3-phenylpropanoic acid
- (S)-2-((S)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid
- ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d3
Comparison:
Deuterium Labeling: The presence of deuterium atoms in ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 enhances its stability and can alter its pharmacokinetic properties compared to non-deuterated analogs.
Stereochemistry: The specific stereochemistry ®-configuration can influence the compound’s biological activity and interaction with molecular targets.
Applications: Deuterated compounds are often preferred in metabolic studies and drug development due to their improved stability and reduced metabolic degradation.
This detailed article provides a comprehensive overview of ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C18H20N2O3 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16-/m1/s1/i1D,3D,4D,7D,8D |
InChI-Schlüssel |
GKZIWHRNKRBEOH-WWXLJIKTSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


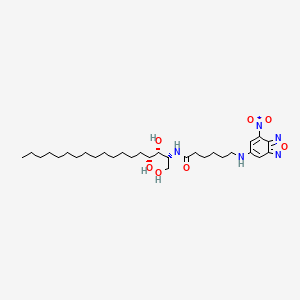



![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)

